![molecular formula C20H23N3O3 B5195598 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)
1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrrolidine derivatives and has been synthesized by various methods. This compound has shown promising results in various scientific studies and has been used to investigate the mechanism of action of different biological processes.
作用機序
The mechanism of action of 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter release. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, which are involved in the regulation of membrane potential and cellular excitability. This compound has also been shown to inhibit the release of neurotransmitters, which are involved in the transmission of signals between neurons. In addition, 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
The advantages of using 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione in lab experiments include its unique chemical structure and properties, which make it a valuable tool for investigating the mechanism of action of different biological processes. This compound has also been shown to have promising therapeutic potential, which makes it an attractive target for drug development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specific reaction conditions and purification techniques to obtain high yields and purity.
将来の方向性
There are several future directions for the research on 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of this compound and its potential use as a therapeutic agent. Another direction is to explore the structure-activity relationships of pyrrolidine derivatives and their potential use in drug development. Additionally, the potential toxicity and safety of this compound need to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
合成法
The synthesis of 1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been reported in various scientific papers. One of the most common methods involves the reaction of 4-butoxybenzaldehyde with 4-pyridinemethanamine, followed by the addition of 2,5-pyrrolidinedione. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the compound obtained by this method is generally high, and the purity can be improved by further purification techniques.
科学的研究の応用
1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been used in various scientific studies due to its unique chemical structure and properties. It has been used to investigate the mechanism of action of different biological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the inhibition of protein kinases. This compound has also been used as a tool to study the structure-activity relationships of pyrrolidine derivatives and their potential use as therapeutic agents.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-12-26-17-6-4-16(5-7-17)23-19(24)13-18(20(23)25)22-14-15-8-10-21-11-9-15/h4-11,18,22H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPSZIZGIRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


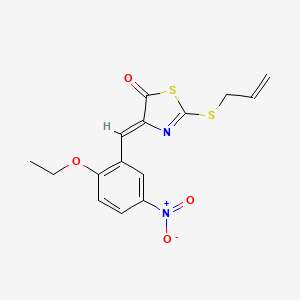

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)
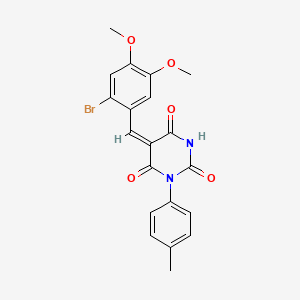
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
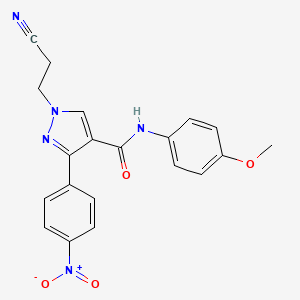
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
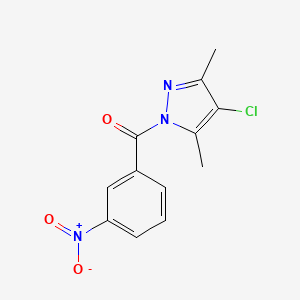
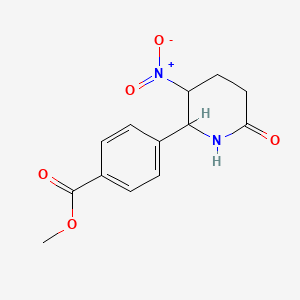
![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)
